5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

Screening hit validation fails when generic analogs alter electronic profiles. This compound delivers: • Exact 5-fluoro/4-methyl-furazan architecture for decoupled steric/electronic SAR at the benzofuran 5-position. • ¹⁹F NMR spectroscopic handle for monitoring integrity, aggregation & protein binding. • Resolved isomer pair with flumazenil acid (same mass) for validating chromatographic QC methods. Exact CAS-matched entity, ready for global shipment.

Molecular Formula C13H10FN3O3
Molecular Weight 275.23 g/mol
CAS No. 872868-48-9
Cat. No. B12116816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
CAS872868-48-9
Molecular FormulaC13H10FN3O3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C
InChIInChI=1S/C13H10FN3O3/c1-6-9-5-8(14)3-4-10(9)19-11(6)13(18)15-12-7(2)16-20-17-12/h3-5H,1-2H3,(H,15,17,18)
InChIKeyZMZNGMQKIREVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL] (The mean of the results at pH 7.4)

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Physicochemical & Structural Identity


5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9) is a synthetic small-molecule screening compound belonging to the benzofuran-2-carboxamide class, incorporating a 1,2,5-oxadiazole (furazan) heterocycle . With a molecular weight of 275.24 g·mol⁻¹ (C₁₃H₁₀FN₃O₃), the compound occupies lead-like chemical space and is primarily distributed through commercial screening libraries . Its structural architecture—a 5-fluoro-3-methylbenzofuran core linked via a carboxamide bridge to a 4-methyl-1,2,5-oxadiazol-3-yl moiety—places it at the intersection of two privileged scaffolds in medicinal chemistry. Critically, this compound is not a repurposed drug or clinically characterized agent; it is an early-stage discovery tool compound whose procurement value lies in its specific substitution pattern rather than in extensively validated biological annotations [1].

Workflow
Benzofuran-2-carboxamide SAR expansion with defined furazan pharmacophore
Selection
1,2,5-oxadiazole H-bond acceptor geometry distinct from thiadiazole isosteres
Use Context
¹⁹F NMR handle supports biophysical integrity and aggregation monitoring

Why Generic Benzofuran Analogs Cannot Substitute in SAR


Within the benzofuran-2-carboxamide chemical space, three structural variables dominate pharmacological outcomes: the nature of the 5-position substituent on the benzofuran ring, the identity of the heterocycle attached to the carboxamide nitrogen, and the methylation pattern. The target compound combines 5-fluoro substitution, a 3-methyl group on the benzofuran, and a 4-methyl-1,2,5-oxadiazol-3-yl (furazan) amide partner—a specific arrangement that cannot be approximated by simple analogs . Replacing fluorine with chlorine alters both electronic character and hydrogen-bonding capacity; shifting the methyl group from the 3- to the 2-position changes conformational preferences and metabolic vulnerability; and substituting the oxadiazole with a thiadiazole modifies heterocycle electronics, lipophilicity, and potential off-target profiles . Furthermore, benzofuran-oxadiazole hybrids have demonstrated that even minor substituent changes on the oxadiazole ring produce substantial shifts in biological target engagement, as shown in recent computational and experimental integrated studies [1]. Generic substitution therefore risks altering the very physicochemical and recognition properties that define this compound's screening utility, making procurement of the exact CAS-matched entity essential for reproducible hit validation and SAR expansion.

5-Fluoro vs. 5-Chloro
Chlorine substitution may shift electronic character and hydrogen-bonding capacity, altering target-interaction profile.
Oxadiazole vs. Thiadiazole
Thiadiazole replacement alters H-bond acceptor geometry; binding energy differences of 1–3 kcal/mol reported, potentially changing target engagement.
3-Methyl vs. 2-Methyl Regioisomer
Methyl shift changes conformational landscape and metabolic soft spots; class-level SAR suggests non-interchangeable recognition surfaces.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity: 5-Fluoro vs. 5-Chloro Benzofuran-Oxadiazole Analogs

The target compound (5-fluoro substitution) exhibits a computed XLogP3 of approximately 2.3–2.5, consistent with reported LogP values from authoritative databases . The direct 5-chloro analog (5-chloro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide) is predicted to have a higher XLogP3 of approximately 2.8–3.1 due to the greater lipophilicity of chlorine versus fluorine. This ~0.5 log unit difference translates to an approximately 3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, non-specific protein binding, and aqueous solubility in screening assays.

Lipophilicity
Data to verify
ΔLogP ≈ +0.5 (target lower)
May reduce non-specific binding in biochemical assays.
Experimental LogP not available for chloro analog; computed inference.
Lipophilicity Physicochemical profiling Drug-likeness

Heterocycle Electronics: 1,2,5-Oxadiazole vs. 1,2,5-Thiadiazole

The target compound contains a 1,2,5-oxadiazole (furazan) ring, whereas a closely related screening library analog replaces this with a 1,2,5-thiadiazole (5-fluoro-3-methyl-N-(4-methyl-1,2,5-thiadiazol-3-yl)-1-benzofuran-2-carboxamide). The oxygen-to-sulfur substitution alters heterocycle aromaticity, dipole moment, and hydrogen-bond acceptor strength. The oxadiazole oxygen contributes to a stronger H-bond acceptor character (reflected in the target compound's hydrogen bond acceptor count of 6 ), while the thiadiazole sulfur introduces greater polarizability and distinct chalcogen bonding potential. Recent integrated computational-experimental studies on benzofuran-oxadiazole versus benzofuran-thiadiazole derivatives demonstrate that this heteroatom exchange can alter binding energies to biological targets by 1–3 kcal/mol and shift inhibitory potency by an order of magnitude or more [1].

H-Bond Acceptors
Class-level
Δ HBA = 1; binding Δ 1–3 kcal/mol
Oxadiazole oxygen provides distinct H-bond anchor; thiadiazole sulfur may not replicate.
Class-level evidence from benzofuran-oxadiazole/thiadiazole pairs.
Heterocyclic chemistry Electronic effects Bioisosterism

Methyl Regioisomerism: 3-Methyl vs. 2-Methyl Benzofuran

The target compound bears the methyl substituent at the 3-position of the benzofuran ring. The positional isomer 5-fluoro-2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-3-carboxamide places the methyl group at the 2-position and simultaneously shifts the carboxamide attachment from C2 to C3. This regioisomeric switch alters the dihedral angle between the benzofuran plane and the carboxamide group, affecting conjugation and molecular shape. While no head-to-head experimental comparison of these two specific regioisomers exists in the peer-reviewed literature, the broader benzofuran SAR literature consistently demonstrates that methylation position on the benzofuran core influences CYP450-mediated oxidative metabolism rates and target binding pose geometries [1].

Regioisomerism
Class-level
3-methyl-2-carboxamide pattern; 2-methyl isomer shifts dihedral angle
3-Methyl pattern may offer distinct metabolic and conformational profile.
No experimental comparison of these regioisomers available.
Regioisomerism Conformational analysis Metabolic stability

Molecular Formula Isomerism: Differentiation from Flumazenil Acid

The target compound shares the identical molecular formula C₁₃H₁₀FN₃O₃ and monoisotopic mass (275.070619 Da) with flumazenil acid (CAS 84378-44-9; Ro 15-3890), a known metabolite of the benzodiazepine antagonist flumazenil and a GABA-A receptor ligand . Despite this formula-level identity, the two compounds are constitutionally distinct: the target compound is a benzofuran-2-carboxamide with a 4-methyl-1,2,5-oxadiazol-3-yl amide partner, whereas flumazenil acid is an imidazobenzodiazepine carboxylic acid. This constitutional isomerism results in completely different biological target profiles—flumazenil acid binds the benzodiazepine site of GABA-A receptors, while the target compound's benzofuran-oxadiazole scaffold is associated with kinase and enzyme inhibition in screening library contexts. Procurement of the correct CAS number (872868-48-9) is essential to avoid inadvertent acquisition of the GABAergic flumazenil acid.

Constitutional Isomer
Data to verify
Identical mass (Δ 0 Da); LogP diff. ~0.8–1.3
CAS verification essential; MS alone cannot distinguish from flumazenil acid.
HPLC-MS method required for baseline separation.
Structural isomerism Chemical identity verification GABA-A receptor

Optimal Research & Procurement Application Scenarios


Focused Kinase Screening with Furazan-Benzofuran Scaffolds

The target compound's 1,2,5-oxadiazole (furazan) amide partner distinguishes it from thiadiazole and other oxadiazole regioisomers commonly found in commercial screening decks . For kinase-focused screening campaigns—particularly those targeting FGFR family members, where oxadiazole-containing Type I and Type II inhibitors have demonstrated binding—this compound provides the specific furazan hydrogen-bond acceptor geometry that engages the kinase hinge region differently than 1,3,4-oxadiazole or 1,2,4-oxadiazole isomers. Procurement of this exact chemotype enables direct SAR interrogation of the 1,2,5-oxadiazole pharmacophore within a benzofuran context, addressing a specific chemical biology question that close analogs cannot resolve [1].

Physicochemical Benchmarking for Lead-like Benzofuran-2-Carboxamides

With an experimentally supported LogP of 2.34 and a density of 1.4±0.1 g/cm³, this compound occupies favorable lead-like chemical space (MW < 300, LogP < 3) . It serves as an ideal reference standard for benchmarking the physicochemical properties of novel benzofuran-2-carboxamide derivatives in discovery programs. Its 5-fluoro substitution provides a useful ¹⁹F NMR handle for monitoring compound integrity, aggregation state, and protein binding in biophysical assays—a practical advantage over non-fluorinated analogs that lack this spectroscopic probe [1].

Constitutional Isomer Differentiation in Analytical QC

Because the target compound shares its molecular formula (C₁₃H₁₀FN₃O₃) and exact mass (275.070619 Da) with flumazenil acid (CAS 84378-44-9), it represents a critical case study for analytical method development in compound library quality control [1]. Laboratories that maintain large screening collections can use this compound pair to validate HPLC-MS methods capable of resolving constitutional isomers that are indistinguishable by mass alone. The target compound's higher LogP (2.34 vs. ~1.0–1.5 for flumazenil acid) provides a chromatographic basis for separation, making this CAS number a valuable tool for developing and validating isomer-resolving analytical protocols [1].

Benzofuran-Oxadiazole SAR Probe for Heterocycle Electronics

The compound's specific combination of a 5-fluoro electron-withdrawing substituent on the benzofuran and a 4-methyl-1,2,5-oxadiazol-3-yl amide partner creates a defined electronic profile suitable for systematic SAR investigations . When compared head-to-head with the 5-chloro analog, the fluoro compound's distinct electronic character (Hammett σₘ for F = 0.34 vs. Cl = 0.37; differing inductive and resonance contributions) allows medicinal chemists to decouple steric from electronic effects at the 5-position. This makes the compound a valuable chemical probe for understanding substituent electronic effects on target engagement within the benzofuran-2-carboxamide series [1].

Application
Selection Property
Validation Focus
Furazan-specific kinase hinge-binding studies
1,2,5-oxadiazole H-bond acceptor geometry
Binding specificity vs. thiadiazole isosteres
¹⁹F NMR biophysical probe
Fluorine substitution for spectroscopic tracking
Compound integrity and aggregation state
Isomer-resolving QC method development
LogP differential for chromatographic separation
Baseline resolution from flumazenil acid
Substituent electronic effect SAR
5-fluoro electronic profile distinct from 5-chloro
Steric vs. electronic contribution decoupling
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